molecular formula C12H14O3 B13865549 4-(Cyclobutyloxymethyl)benzoic acid

4-(Cyclobutyloxymethyl)benzoic acid

Cat. No.: B13865549
M. Wt: 206.24 g/mol
InChI Key: HWLHNWGUFANCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclobutyloxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a cyclobutyloxymethyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutyloxymethyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutyloxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(Cyclobutyloxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutyloxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutyloxymethyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)benzoic acid
  • 4-(Ethoxymethyl)benzoic acid
  • 4-(Butoxymethyl)benzoic acid

Uniqueness

4-(Cyclobutyloxymethyl)benzoic acid is unique due to the presence of the cyclobutyloxymethyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(cyclobutyloxymethyl)benzoic acid

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-4-9(5-7-10)8-15-11-2-1-3-11/h4-7,11H,1-3,8H2,(H,13,14)

InChI Key

HWLHNWGUFANCDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.